3-[4-(chloromethyl)phenoxymethyl]pyridine hydrochloride
Description
Properties
IUPAC Name |
3-[[4-(chloromethyl)phenoxy]methyl]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO.ClH/c14-8-11-3-5-13(6-4-11)16-10-12-2-1-7-15-9-12;/h1-7,9H,8,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYILXRGRMUKIMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=CC=C(C=C2)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(chloromethyl)phenoxymethyl]pyridine hydrochloride typically involves the reaction of 3-hydroxymethylpyridine with 4-(chloromethyl)phenol in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process. The final product is typically obtained through crystallization and drying under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
3-[4-(chloromethyl)phenoxymethyl]pyridine hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Oxidation: Pyridine carboxylic acids or aldehydes.
Reduction: Pyridine alcohols or amines.
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
3-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. For instance, it is involved in the preparation of antihypertensive agents and other therapeutic drugs. The chloromethyl group allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups that enhance biological activity.
Antimicrobial Activity
Research has indicated that compounds containing pyridine and phenoxy groups exhibit significant antimicrobial properties. The structural features of this compound may contribute to its potential effectiveness against bacterial strains, making it a candidate for further exploration in antibiotic development.
Cancer Research
The compound's ability to modify biological pathways makes it a subject of interest in cancer research. Pyridine derivatives have been investigated for their role in inhibiting cancer cell proliferation and inducing apoptosis. Studies focusing on the mechanism of action of such compounds could reveal novel therapeutic strategies for cancer treatment.
Table 1: Synthesis Pathways for this compound
| Step | Reagents/Conditions | Yield (%) | Description |
|---|---|---|---|
| 1 | Chloromethylation | Varies | Introduction of chloromethyl group to phenoxy compound |
| 2 | Nucleophilic Substitution | Varies | Reaction with nucleophiles to form desired derivatives |
| 3 | Purification | Varies | Techniques such as crystallization or chromatography |
The synthesis typically involves multi-step reactions where chloromethylation is followed by nucleophilic substitutions, leading to various derivatives with enhanced pharmacological properties.
Case Study 1: Synthesis of Antihypertensive Agents
A study demonstrated the use of this compound as an intermediate in developing new antihypertensive agents. The resulting compounds showed improved efficacy compared to existing medications, highlighting the importance of this compound in drug discovery processes.
Case Study 2: Antimicrobial Efficacy Evaluation
Another research project evaluated the antimicrobial properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant activity against resistant bacterial strains, suggesting potential applications in treating infections where conventional antibiotics fail.
Mechanism of Action
The mechanism of action of 3-[4-(chloromethyl)phenoxymethyl]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Features
The chloromethyl group’s position, additional substituents, and backbone modifications significantly influence physicochemical properties and applications. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Melting Points : While direct data for the target compound is unavailable, structurally similar pyridine derivatives (e.g., ) exhibit melting points between 268–287°C , influenced by halogenation and aromatic stacking .
- Solubility: The phenoxymethyl group in the target compound may reduce water solubility compared to simpler derivatives like 4-(chloromethyl)pyridine hydrochloride.
Reactivity and Alkylation Efficiency
Biological Activity
3-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.
The synthesis of this compound typically involves the reaction of 3-hydroxymethylpyridine with 4-(chloromethyl)phenol in the presence of a base such as sodium hydroxide. The reaction is performed in a solvent like dimethylformamide (DMF) at elevated temperatures, followed by purification through recrystallization or chromatography.
Key Chemical Reactions
- Nucleophilic Substitution : The chloromethyl group can be replaced by nucleophiles, leading to various derivatives.
- Oxidation and Reduction : The compound can undergo oxidation to form aldehydes or carboxylic acids, and reduction can yield alcohols or amines.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The chloromethyl group facilitates the formation of covalent bonds with nucleophilic sites on proteins, which can inhibit or modulate their activity. This interaction has implications for various cellular pathways and processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that it possesses antimicrobial effects against various pathogens, making it a candidate for further development as an antimicrobial agent.
- Anticancer Activity : Preliminary investigations suggest potential anticancer properties, possibly through the modulation of cell signaling pathways involved in tumor growth and proliferation.
- Biochemical Probing : It is being explored as a biochemical probe to study enzyme mechanisms and protein interactions, which could provide insights into cellular functions and disease mechanisms.
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Anticancer | Inhibits tumor cell proliferation in vitro | |
| Enzyme Modulation | Interacts with specific enzymes affecting pathways |
Case Studies
- Antimicrobial Activity : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 50 µM. This suggests its potential utility in developing new antibiotics.
- Anticancer Research : In vitro studies indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability in various cancer cell lines, including breast and colon cancer cells. Further research is needed to elucidate the specific mechanisms involved.
- Biochemical Probes : Investigations into the compound's role as a biochemical probe revealed its capability to selectively inhibit certain enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies for metabolic disorders.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 3-[4-(chloromethyl)phenoxymethyl]pyridine hydrochloride, and how can reaction yields be optimized?
- Methodology : The synthesis typically involves nucleophilic substitution reactions. For example, reacting pyridine derivatives with 4-(chloromethyl)phenol under basic conditions (e.g., NaOH or K₂CO₃ in DMF/DMSO) . Yield optimization requires precise control of stoichiometry, temperature (60–80°C), and reaction time (12–24 hrs). Post-synthesis purification via column chromatography or recrystallization improves purity (>95%) .
- Key Factors :
- Catalyst selection (e.g., phase-transfer catalysts for biphasic systems).
- Solvent polarity (polar aprotic solvents enhance nucleophilicity).
- Moisture-sensitive intermediates necessitate inert atmospheres .
Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?
- Techniques :
- 1H/13C NMR : Identifies aromatic protons (δ 7.0–8.5 ppm for pyridine and phenoxy groups) and chloromethyl signals (δ 4.5–5.0 ppm) .
- LC-MS : Confirms molecular ion peaks ([M+H]+ ~265 amu) and detects impurities (e.g., unreacted precursors) .
- HPLC : Quantifies purity (>98%) using C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitutions compared to other halogenated pyridines?
- Reactivity Profile :
| Substituent | Reactivity (SN2) | Common Products |
|---|---|---|
| Chloromethyl | High (due to good leaving group ability) | Amines, thioethers |
| Chloro (pyridine) | Moderate (steric hindrance) | N-oxides, reduced pyridines |
- Mechanistic Insight : The chloromethyl group’s mobility enables facile substitution with nucleophiles (e.g., amines, thiols) at 25–50°C, whereas chloro substituents on the pyridine ring require harsher conditions (e.g., Pd-catalyzed cross-coupling) .
Q. What strategies address contradictions in reported biological activities (e.g., genotoxicity vs. non-toxicity) across studies?
- Resolution Approaches :
- Dose-Response Analysis : Compare LC50/EC50 values across models (e.g., B6C3F1 mice vs. in vitro assays) .
- Metabolite Profiling : Assess if toxicity arises from hydrolysis products (e.g., free pyridine or phenol derivatives) .
- Study Design : Control for solvent effects (e.g., DMSO modulates membrane permeability) and exposure duration .
Q. How can researchers design robust structure-activity relationship (SAR) studies for kinase inhibition potential?
- Experimental Design :
- Target Selection : Prioritize kinases with hydrophobic binding pockets (e.g., EGFR, VEGFR) due to the compound’s aromatic and chloromethyl motifs .
- Analog Synthesis : Modify the phenoxy or pyridine moieties (e.g., introduce nitro or methoxy groups) and compare IC50 values .
- Biophysical Assays : Use SPR or ITC to quantify binding affinity and thermodynamic parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
